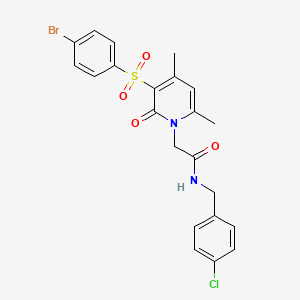

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been directed towards synthesizing and characterizing sulfonamide derivatives due to their potential biological activities. For instance, compounds have been synthesized through reactions involving specific sulfonamides, with their structures confirmed by techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral analysis. These studies lay the groundwork for understanding the chemical properties and potential applications of sulfonamide-based compounds in medicinal chemistry (Naganagowda & Petsom, 2011).

Biological Activities

Sulfonamides have been evaluated for various biological activities, including as inhibitors for enzymes like carbonic anhydrase (CA), which plays a crucial role in physiological processes such as respiration and acid-base balance. Compounds incorporating sulfonamide groups have shown potent inhibitory effects against different isoforms of CA, suggesting potential therapeutic applications in treating conditions like glaucoma, epilepsy, and cancer (Casini et al., 2002).

Drug Development

The research into sulfonamide derivatives extends into drug development, exploring their utility in addressing various health issues. For example, certain sulfonamide compounds have demonstrated cognitive-enhancing properties and the potential for treating neurological disorders. This highlights the versatility of sulfonamide-based compounds in drug discovery and the possibility of developing new therapeutic agents (Hirst et al., 2006).

Anticancer and Antimicrobial Properties

Sulfonamides have also been investigated for their anticancer and antimicrobial effects, with studies revealing that certain derivatives can inhibit the growth of tumor cells and microorganisms at nanomolar concentrations. These findings support the exploration of sulfonamide derivatives as potential leads for developing new anticancer and antimicrobial agents (Alqasoumi et al., 2009).

Mechanism of Action

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

4-acetyl-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S2/c1-13(20)14-2-4-17(5-3-14)24(21,22)18-9-6-15(7-10-19)16-8-11-23-12-16/h2-5,8,11-12,15,18-19H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIGJAQANXNKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)

![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)

![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2767641.png)

![9-(3-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767644.png)

![5-cyclopropyl-N-(thiophen-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2767653.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2767654.png)